molecular formula C17H14ClFN2O2 B4578713 N-(4-chloro-2-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide CAS No. 862678-13-5

N-(4-chloro-2-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide

Cat. No. B4578713
CAS RN: 862678-13-5
M. Wt: 332.8 g/mol
InChI Key: ICTFRBZEGRSNCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(4-chloro-2-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide involves multi-step chemical processes, including nucleophilic substitution reactions, ester hydrolysis, and palladium-catalyzed cyanation/reduction sequences. For example, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, a compound with a somewhat similar structure, was achieved through a multi-step process starting from commercially available precursors, demonstrating the complexity and efficiency of modern synthetic routes (Zhou et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds analogous to N-(4-chloro-2-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, such as those involving fluorophenyl and pyrrolidine moieties, has been extensively studied. These analyses often include X-ray diffraction and computational methods to determine the conformation and configuration, highlighting the importance of intramolecular interactions and the impact of substituents on the overall molecular geometry (Mocilac et al., 2011).

Scientific Research Applications

1. Development of Selective Inhibitors

Research has identified compounds similar to N-(4-chloro-2-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide as potent and selective inhibitors in various biomedical applications. For example, the study by Schroeder et al. (2009) discovered a compound as a selective inhibitor of the Met kinase superfamily, showing promising results in cancer treatment.

2. Synthesis and Characterization of Aromatic Polyamides

The compound has been used in the synthesis of new aromatic polyamides with significant properties. For instance, Hsiao et al. (1999) developed new diphenylfluorene-based aromatic polyamides, which were soluble in various organic solvents and showed high thermal stability.

3. Antitubercular and Antibacterial Activities

Compounds structurally similar to N-(4-chloro-2-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide have demonstrated antitubercular and antibacterial activities. Bodige et al. (2019) reported on pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives showing potent activity against tuberculosis and bacterial strains.

4. Neurological Research

The compound has applications in neurological research, particularly in Alzheimer's disease. Kepe et al. (2006) utilized a similar fluorine-containing compound for quantifying serotonin receptors in Alzheimer's patients using PET imaging.

5. Molecular Structure Analysis

The compound has been used in studying molecular structures and conformations. For example, Mocilac et al. (2011) explored the molecular structures of N-(fluorophenyl)pyridinecarboxamides to understand their physico-chemical properties.

6. Synthesis of Pharmaceutical Intermediates

It has also been employed in synthesizing key pharmaceutical intermediates. Wang et al. (2006) described a synthesis method for a compound critical in pharmaceutical development.

7. Exploration of Non-Linear Optical Properties

The compound's derivatives have been studied for their non-linear optical properties. For instance, Shi et al. (2016) investigated organic fluorophores, including compounds similar to N-(4-chloro-2-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, for their potential in optical applications.

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O2/c18-12-6-7-15(14(19)9-12)20-17(23)11-8-16(22)21(10-11)13-4-2-1-3-5-13/h1-7,9,11H,8,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTFRBZEGRSNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501163044
Record name N-(4-Chloro-2-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide

CAS RN

862678-13-5
Record name N-(4-Chloro-2-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862678-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chloro-2-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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